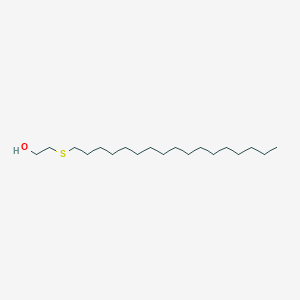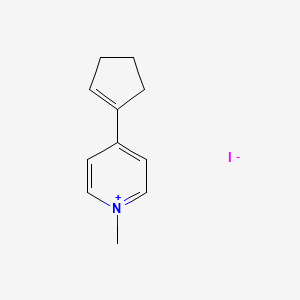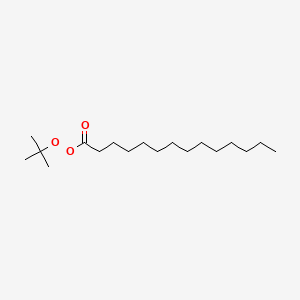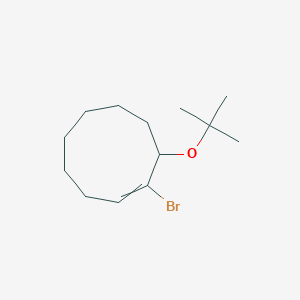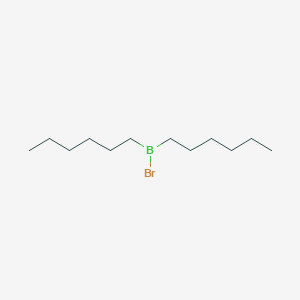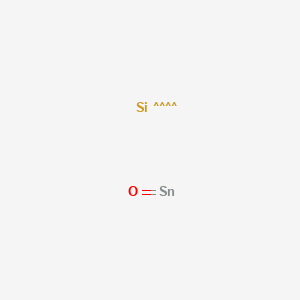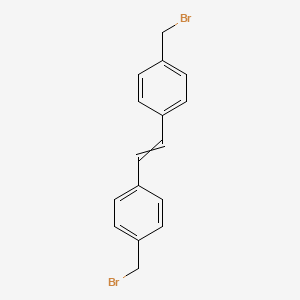
Benzene, 1,1'-(1,2-ethenediyl)bis[4-(bromomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] is an organic compound with the molecular formula C16H14Br2. It is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are connected by an ethenediyl bridge. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] typically involves the bromination of a precursor compound. One common method is the bromination of 1,1’-(1,2-ethenediyl)bis[4-methylbenzene] using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination reaction is typically conducted in large reactors with continuous monitoring of temperature and reaction progress .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of corresponding alcohols or amines.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions:
Major Products:
Nucleophilic Substitution: The major products include benzyl alcohols or benzylamines, depending on the nucleophile used.
Oxidation: The major products are benzaldehydes or benzoic acids.
Scientific Research Applications
Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] primarily involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used . Additionally, the compound can undergo oxidation reactions, resulting in the formation of aldehydes or carboxylic acids .
Comparison with Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound lacks the bromomethyl groups and is less reactive towards nucleophiles and oxidizing agents.
Benzene, 1,4-bis(bromomethyl)-: This compound has bromomethyl groups at different positions on the benzene ring, leading to different reactivity and applications.
Uniqueness: Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] is unique due to the presence of the ethenediyl bridge and bromomethyl groups, which confer distinct reactivity and make it suitable for specific applications in chemistry, biology, and industry .
Properties
CAS No. |
60682-97-5 |
|---|---|
Molecular Formula |
C16H14Br2 |
Molecular Weight |
366.09 g/mol |
IUPAC Name |
1-(bromomethyl)-4-[2-[4-(bromomethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H14Br2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H,11-12H2 |
InChI Key |
FVYKVRHHFFWKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C=CC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)

![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)

